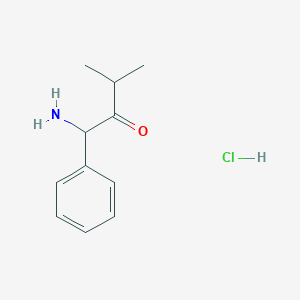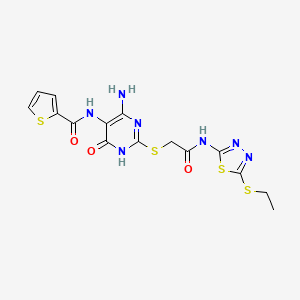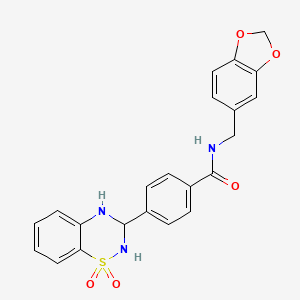
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochloride, also known as Methamphetamine hydrochloride, is a synthetic drug that belongs to the class of amphetamines. It is a potent central nervous system stimulant that has been used for various purposes, including as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, due to its high potential for abuse and addiction, it is classified as a Schedule II controlled substance in the United States.
Mécanisme D'action
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and arousal. 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, preventing their reuptake and leading to an accumulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride has a wide range of effects on the body, including increased heart rate and blood pressure, decreased appetite, and increased wakefulness. It also causes the release of stress hormones such as cortisol and adrenaline, which can lead to a state of hyperarousal and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride has been used in laboratory experiments to study the effects of stimulants on the brain and behavior. It is a potent and reliable tool for investigating the mechanisms of addiction and the effects of long-term drug use. However, its high potential for abuse and addiction means that it must be used with caution and in accordance with strict safety protocols.
Orientations Futures
There are many potential future directions for research on 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride. One area of interest is the development of new treatments for addiction and other neurological disorders. Another area of research is the investigation of the long-term effects of 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride use on the brain and behavior. Additionally, there is a need for further studies on the safety and efficacy of 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride as a laboratory tool.
Méthodes De Synthèse
The synthesis of 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride involves the reaction of ephedrine or pseudoephedrine with iodine and red phosphorus in the presence of hydrochloric acid. This process is known as the "Nazi method" and is illegal in many countries due to the hazardous nature of the chemicals used and the risk of explosion.
Applications De Recherche Scientifique
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride has been extensively studied for its effects on the central nervous system. It has been used in research to investigate the mechanisms of addiction, as well as to develop new treatments for ADHD and other neurological disorders.
Propriétés
IUPAC Name |
1-amino-3-methyl-1-phenylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(2)11(13)10(12)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLOBJOMCOCLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate](/img/structure/B2859568.png)



![8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2859574.png)


![7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2859578.png)



![(Z)-ethyl 2-((2-fluorobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859584.png)
![1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2859585.png)
